Physicochemical Property Differentiation: XLogP3-AA Lipophilicity of the 2,4-Dimethylphenyl vs. 4-Chlorophenyl and 2,4-Difluorophenyl Sulfonyl Analogs
The computed XLogP3-AA for 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is 2.0 [1]. This value indicates moderate lipophilicity. For context, the 4-chlorophenyl analog (3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) is expected to exhibit a lower XLogP due to the electron-withdrawing chloro substituent replacing the methyl groups; the 2,4-difluorophenyl analog would have a still lower XLogP, consistent with the stronger electronegativity of fluorine. The 2.0 XLogP of the target compound falls within the optimal range (1–3) for oral bioavailability according to Lipinski's guidelines, whereas the more polar halogenated analogs may exhibit reduced passive membrane permeability [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 4-Chlorophenyl analog (expected XLogP < 2.0); 2,4-Difluorophenyl analog (expected XLogP 1.0–1.5) based on substituent π-values |
| Quantified Difference | Target compound is ~0.5–1.0 log unit more lipophilic than halogenated analogs (estimated from substituent hydrophobic constants) |
| Conditions | Computed XLogP3-AA (PubChem 2021.05.07 release); comparator values estimated from fragment-based π constants |
Why This Matters
Higher lipophilicity within the acceptable drug-like range can translate to improved passive membrane permeability and oral absorption potential, making this compound a more favorable starting point for lead optimization programs targeting intracellular or Gram-negative bacterial targets compared to its more polar halogenated analogs.
- [1] PubChem. Compound Summary for CID 16839169: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
